![molecular formula C20H13N5OS2 B3221644 N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207047-15-1](/img/structure/B3221644.png)
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Overview
Description
Scientific Research Applications
- Thiazolo[4,5-b]pyridines, including our compound of interest, have been found to possess high antioxidant activity . Their ability to scavenge free radicals makes them valuable in combating oxidative stress-related diseases.
- Novel thiazolo[4,5-b]pyridines have demonstrated antimicrobial effects . These compounds could be explored as potential agents against bacterial, fungal, and viral infections.
- Some thiazolo[4,5-b]pyridines exhibit herbicidal activity . Researchers have investigated their use in weed control and crop protection.
- Thiazolo[4,5-b]pyridines have been studied for their anti-inflammatory properties . These compounds may modulate inflammatory pathways and hold promise for treating inflammatory diseases.
- Certain thiazolo[4,5-b]pyridines display antifungal activity . They could be explored as potential antifungal agents.
- Researchers have identified thiazolo[4,5-b]pyridines with antitumor activity . These compounds may inhibit cancer cell growth and proliferation.
- Some representatives of this class have been reported as histamine H3 receptor antagonists . These compounds could play a role in modulating histamine signaling pathways.
Antioxidant Activity
Antimicrobial Properties
Herbicidal Potential
Anti-inflammatory Effects
Antifungal Activity
Antitumor Potential
Histamine H3 Receptor Antagonism
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine compounds have been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It’s known that thiazolo[5,4-b]pyridine compounds exhibit strong inhibitory activity . This suggests that the compound may interact with its targets by binding to them and inhibiting their function.
Biochemical Pathways
Given the broad spectrum of pharmacological activities of thiazolo[5,4-b]pyridine compounds , it can be inferred that multiple biochemical pathways might be affected.
Result of Action
Thiazolo[5,4-b]pyridine compounds have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that the compound could have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5OS2/c1-11-9-13(19-23-16-3-2-8-21-20(16)27-19)5-6-14(11)22-18(26)12-4-7-15-17(10-12)25-28-24-15/h2-10H,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVBHMVHNRELNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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